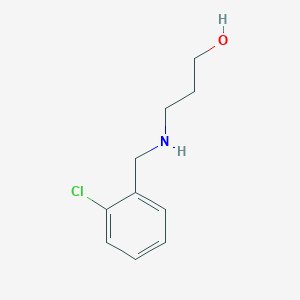

3-(2-氯-苯甲胺基)-丙-1-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

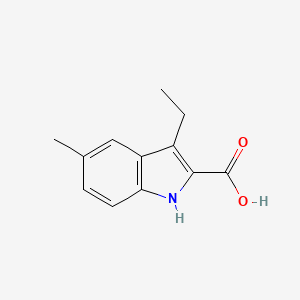

The compound "3-(2-Chloro-benzylamino)-propan-1-ol" is a chemical of interest due to its potential biological activities. It is structurally related to various compounds that have been synthesized and studied for their biological properties, such as inhibition of inflammatory factors, antimicrobial, and antioxidant activities, as well as adrenergic blocking and sympatholytic activities .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of aromatic amines with epoxides or alcohols. For instance, the synthesis of (S)-(+)-3-arylamino-1-chloropropan-2-ols was achieved by the epoxide ring opening of (±)-epichlorohydrin with different aromatic amines in the presence of Candida rugosa lipase . This method provides a regio- and enantioselective approach to obtain the desired chiral amines. Similarly, other related compounds have been synthesized through various organic reactions, including protection reactions, bromination, and nucleophilic substitution .

Molecular Structure Analysis

The molecular structure of compounds similar to "3-(2-Chloro-benzylamino)-propan-1-ol" has been elucidated using techniques such as X-ray diffraction . These studies provide detailed information about the crystal structure and spatial arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Compounds with a similar structure to "3-(2-Chloro-benzylamino)-propan-1-ol" have been shown to participate in various chemical reactions. For example, the reaction of 4-propionyl-3-(4-substitutedphenylamino) isoxazol-5(2H)-one with a 2-chlorobenzothiazole group and triethylamine in ethanol under reflux conditions leads to the formation of imidazo[2,1-b]benzothiazole derivatives . These reactions are important for the diversification of the chemical structure and the potential enhancement of biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "3-(2-Chloro-benzylamino)-propan-1-ol" have been characterized. For instance, the ionization constants (pKa) of certain Mannich bases indicate that they are likely to be protonated at physiological pH, which can affect their biological activity . Additionally, the lipophilicity, solubility, and stability of these compounds are important parameters that influence their pharmacokinetic and pharmacodynamic profiles.

科学研究应用

催化应用

化合物“1-氯-3-(3-甲基咪唑烷-1-基)丙-2-醇氯化物”被用于合成亚磷酸酯配体,这些配体进一步用于与 Ru(II)配合物创建阳离子衍生物。这些配合物在各种酮的转移氢化中表现出有效的催化活性,转化率高达 99%。这展示了该化合物在催化中的潜力,特别是在以高效率和转化率从酮合成醇方面 (Aydemir 等人,2014).

抗菌活性

合成了一系列 3-(N-烷基-N-苯胺基)丙-2-醇衍生物,并评估了它们对各种致病菌株(包括曲霉菌属和白色念珠菌)的抗菌活性。一些化合物表现出显着的抗真菌活性,其中一种特定衍生物在特定浓度下对三种致病菌株的抑制率超过 90%,突出了该化合物在抗菌应用中的潜力 (Prasad 等人,2008).

激酶抑制和抗癌活性

还研究了 3-(N-烷基-N-苯胺基)丙-2-醇衍生物对 Src 激酶的抑制活性及其对人乳腺癌细胞的抗癌活性。一种衍生物表现出显着的抑制效力,表明这些化合物与开发癌症治疗的潜在治疗剂相关 (Sharma 等人,2010).

属性

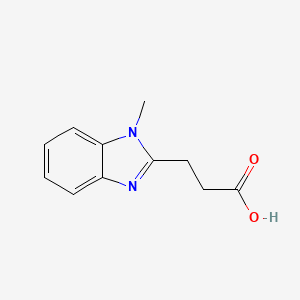

IUPAC Name |

3-[(2-chlorophenyl)methylamino]propan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c11-10-5-2-1-4-9(10)8-12-6-3-7-13/h1-2,4-5,12-13H,3,6-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFDHIXJRENDGCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNCCCO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389989 |

Source

|

| Record name | 3-(2-Chloro-benzylamino)-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Chloro-benzylamino)-propan-1-ol | |

CAS RN |

69739-55-5 |

Source

|

| Record name | 3-(2-Chloro-benzylamino)-propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Oxo-3-o-tolyl-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306318.png)

![4-[2-Hydroxy-3-(4-methyl-piperazin-1-yl)-propoxy]-benzoic acid](/img/structure/B1306330.png)

![3-tert-Butyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306335.png)

![3-(3-Dimethylamino-propyl)-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B1306337.png)

![3-[2-(Biphenyl-4-yloxy)-acetylamino]-propionic acid](/img/structure/B1306343.png)